molecular formula C20H19N3O3S B2396971 (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476459-94-6

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

Katalognummer: B2396971
CAS-Nummer: 476459-94-6
Molekulargewicht: 381.45
InChI-Schlüssel: HQYMQMDFRKSKNH-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic small molecule characterized by a conjugated acrylamide backbone linked to a 1,3,4-thiadiazole ring. Key structural features include:

  • Acrylamide moiety: Substituted with a 3,4-dimethoxyphenyl group at the β-position, which introduces electron-donating methoxy groups that enhance solubility and influence electronic interactions.

Synthesis of analogous compounds (e.g., ) typically involves condensation reactions between thiosemicarbazides and carboxylic acid derivatives, followed by cyclization under acidic conditions. Characterization methods include IR, NMR, and mass spectrometry .

Eigenschaften

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-5-4-6-15(11-13)19-22-23-20(27-19)21-18(24)10-8-14-7-9-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMQMDFRKSKNH-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Acrylamide: The thiadiazole derivative is then coupled with (E)-3-(3,4-dimethoxyphenyl)acrylic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and thiadiazole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Wirkmechanismus

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of a key enzyme in a metabolic pathway, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact on Bioactivity

Table 1: Key Structural Features and Reported Activities of Analogous Compounds
Compound Name Acrylamide Substituent Thiadiazole Substituent Key Bioactivity (IC50) Source
Target Compound 3,4-Dimethoxyphenyl m-Tolyl Not explicitly reported
(E)-3-(4-Methoxyphenyl)-N-(5-(4-Methoxyphenyl)-Thiadiazol-2-yl)acrylamide (8) 4-Methoxyphenyl 4-Methoxyphenyl Moderate anticancer activity
5a () 3,4-Dihydroxyphenyl 3,4-Dihydroxyphenyl HeLa: 9.12 μM; HL-60: 6.92 μM
7c () 2-Cyano-3-(furan-2-yl) Benzamide Pro-apoptotic, cell cycle arrest
(E)-N-(1,3-Dioxoisoindolin-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide 3,4-Dimethoxyphenyl Phthalimide Antifungal (moderate activity)
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (electron-donating) on the acrylamide moiety, as in the target compound, enhance solubility and may improve membrane permeability compared to nitro or cyano substituents (e.g., 7e in ) . In thiadiazole-chalcone hybrids (), electron-withdrawing groups on acetophenone had minimal impact on cytotoxicity, suggesting the thiadiazole core is the primary pharmacophore .

Positional Effects of Substituents: The 3,4-dimethoxy configuration in the target compound contrasts with 4-methoxy derivatives (e.g., compound 8 in ). The additional methoxy group at the 3-position may enhance DNA intercalation or kinase inhibition due to increased planar aromatic surface area .

Biological Activity Trends :

  • Compounds with 3,4-dihydroxyphenyl groups (e.g., 5a in ) exhibited superior cytotoxicity (IC50: 6.92–9.12 μM) against leukemia and cervical cancer cells, likely due to pro-oxidant effects and DNA damage induction .
  • The target compound’s dimethoxy groups may reduce pro-oxidant activity compared to dihydroxy analogs but could improve metabolic stability .

Mechanistic Insights from Analogous Compounds

  • Apoptosis Induction : Thiadiazole derivatives like 5a and 5c () trigger caspase-dependent apoptosis and G2/M cell cycle arrest, mechanisms likely shared by the target compound due to structural similarities .
  • Antifungal Activity : The number of methoxy groups correlates with antifungal efficacy in phthalimide-acrylamide hybrids (), suggesting the target compound’s dual methoxy substituents may confer similar properties .

Biologische Aktivität

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse studies and data sources.

Chemical Structure

The compound features a thiadiazole moiety linked to an acrylamide structure and a dimethoxyphenyl group. Its structural formula is represented as follows:

C22H24N4O3S\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of thiadiazole derivatives like this compound typically involves the reaction of appropriate hydrazones with thioketones or through cyclization reactions involving thiourea derivatives. The methods often yield high purity and good yields, facilitating further biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research indicates that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines.

Cell Line IC50 (µM) Reference
A431 (EGFR+)10.5
MDA-MB-2319.0
HT-2912.57

The mechanism of action appears to involve the inhibition of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain thiadiazole derivatives demonstrate activity against both gram-positive and gram-negative bacteria as well as fungi.

Microorganism Activity Reference
E. coliModerate
C. albicansSignificant
B. mycoidesModerate

The antimicrobial mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Case Studies

  • Antiproliferative Activity : A study comparing various thiadiazole derivatives found that those with similar structural features to this compound showed IC50 values ranging from 9 µM to 12 µM against multiple cancer cell lines, indicating promising anticancer properties ( ).
  • Antimicrobial Evaluation : In another study assessing the antimicrobial efficacy of thiadiazole derivatives, it was observed that compounds exhibiting structural similarities demonstrated significant activity against pathogens like E. coli and C. albicans ( ).

The biological activity of this compound can be attributed to:

  • EGFR Inhibition : By targeting EGFR pathways, these compounds can halt tumor growth and induce apoptosis in cancer cells ( ).
  • Membrane Disruption : The antimicrobial effects may stem from the ability to disrupt bacterial cell membranes or interfere with essential metabolic processes ( ).

Q & A

Q. What are the recommended synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .
  • Step 2 : Acrylamide coupling by reacting 3-(3,4-dimethoxyphenyl)acryloyl chloride with 5-(m-tolyl)-1,3,4-thiadiazol-2-amine in basic conditions (e.g., triethylamine in DMF) .
  • Purification : Recrystallization from DMSO/water mixtures (2:1) or ethanol to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • HR-MS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ at m/z 424.12) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .

Q. What in vitro assays are used to evaluate its cytotoxicity?

Standard protocols include:

  • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. For example, derivatives with 3,4-dimethoxy substituents show IC₅₀ values <10 µM in breast cancer models .

  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 3,4-Dimethoxy vs. 4-Methoxy : The 3,4-dimethoxy substitution enhances cytotoxicity by improving membrane permeability and target binding (e.g., 3,4-dimethoxy derivatives show 3-fold lower IC₅₀ than 4-methoxy analogs) .
  • m-Tolyl vs. p-Tolyl : The meta-methyl group on the thiadiazole ring increases steric bulk, potentially improving selectivity for kinase targets like EGFR .

Q. What computational methods predict target interactions?

  • Molecular Docking : Software like AutoDock Vina models binding to tubulin or EGFR (e.g., binding energy ≤ -8.5 kcal/mol for tubulin’s colchicine site) .
  • MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Q. How to resolve contradictions in cytotoxicity data across similar derivatives?

  • Variable Optimization : Control for cell line specificity (e.g., HeLa vs. HepG2), assay duration (48 vs. 72 hours), and compound purity (HPLC ≥98%) .
  • Meta-Analysis : Compare IC₅₀ values of structurally analogous compounds (e.g., 3,4-dimethoxy vs. nitro-substituted acrylamides) to identify pharmacophore requirements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.